molecular formula C9H8N4O3 B2883330 [4-(1H-tetraazol-5-yl)phenoxy]acetic acid CAS No. 436091-66-6

[4-(1H-tetraazol-5-yl)phenoxy]acetic acid

Cat. No.: B2883330
CAS No.: 436091-66-6
M. Wt: 220.188
InChI Key: XUUQYDIKEDGMQC-UHFFFAOYSA-N
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Description

[4-(1H-tetraazol-5-yl)phenoxy]acetic acid: is a chemical compound that features a tetrazole ring attached to a phenoxyacetic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tetrazole ring, known for its stability and bioisosteric properties, makes this compound particularly valuable in drug design and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-tetraazol-5-yl)phenoxy]acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment to Phenoxyacetic Acid: The synthesized tetrazole is then coupled with phenoxyacetic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the tetrazole ring or the phenoxyacetic acid moiety, resulting in the formation of amines or alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like alkyl halides and aryl halides can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or arylated tetrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(1H-tetraazol-5-yl)phenoxy]acetic acid can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine:

    Drug Design: Due to its bioisosteric properties, the tetrazole ring in this compound can mimic carboxylic acids in drug molecules, enhancing their stability and bioavailability.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Comparison with Similar Compounds

  • [4-(1H-tetrazol-5-yl)phenyl]acetic acid
  • [4-(1H-tetrazol-5-yl)phenoxy]propionic acid
  • [4-(1H-tetrazol-5-yl)phenoxy]butyric acid

Comparison:

  • Uniqueness: [4-(1H-tetraazol-5-yl)phenoxy]acetic acid is unique due to the specific positioning of the tetrazole ring and the phenoxyacetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
  • Properties: The presence of the tetrazole ring in these compounds generally enhances their stability and bioisosteric properties, making them valuable in drug design and other applications. the length and nature of the acetic acid moiety can influence their reactivity and interaction with molecular targets.

Properties

IUPAC Name

2-[4-(2H-tetrazol-5-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-8(15)5-16-7-3-1-6(2-4-7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUQYDIKEDGMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-66-6
Record name 2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid
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